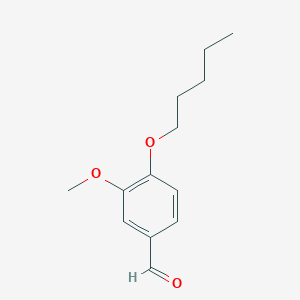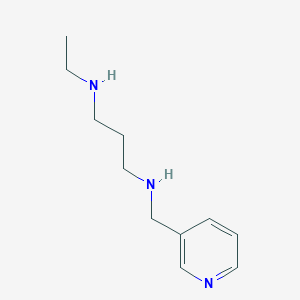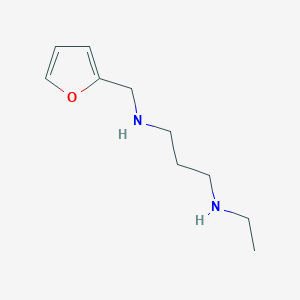
4-Methyl-5-phenylpentanoic acid
Vue d'ensemble
Description
4-Methyl-5-phenylpentanoic acid is a chemical compound with the molecular formula C12H16O2 . It has an average mass of 192.254 Da and a mono-isotopic mass of 192.115036 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-phenylpentanoic acid consists of 12 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .Applications De Recherche Scientifique
Synthesis Processes
- Friedel-Crafts Reaction : The compound has been utilized in the Friedel-Crafts reaction, where it is converted into its anhydride and then reacts with aryl ethers in the presence of AlCl3 to yield a series of 5-aryl-4-methyl-5-oxo-2-phenylpentanoic acids (Natekar & Samant, 2010).
- Enzymatic Reduction Studies : Research has also been conducted on the enzymatic reduction of derivatives of 4-Methyl-5-phenylpentanoic acid, which is key in the stereoselective synthesis of statin analogues (Nassenstein et al., 1992).
Biochemical Studies
- Investigating Binding to HIV-1 Protease : A study synthesized and tested inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid for inhibition of HIV-1 protease, highlighting the biochemical relevance of the compound (Raju & Deshpande, 1991).
- Antibiotic Analysis in Milk : The compound has been used in developing a sensitive enzyme-linked immunosorbent assay (ELISA) for the analysis of sulfonamide antibiotics in milk samples, showcasing its application in food safety and pharmaceutical analysis (Adrián et al., 2009).
Other Applications
- Synthesis of γ‐Fluorinated α‐Amino Acids : It has been used in the stereoselective synthesis of γ‐fluorinated α‐amino acids, demonstrating its utility in the creation of specialized biochemical compounds (Laue et al., 2000).
- Functionalization of Soluble Polystyrenes : The compound plays a role in the novel approach to soluble polystyrenes functionalized by tri-n-butyltin carboxylates, contributing to advancements in polymer chemistry (Dalil et al., 2000).
Propriétés
IUPAC Name |
4-methyl-5-phenylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-10(7-8-12(13)14)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAIFCQAOVCUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenylpentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(Ethylamino)methyl]benzoic acid](/img/structure/B3168699.png)
![N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine](/img/structure/B3168701.png)
![(7-Methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3168710.png)


![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3168749.png)
![3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3168753.png)